N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-5-7-15(8-6-14)13-21-19(24)20(25)22-17-10-9-16-4-3-11-23(18(16)12-17)28(2,26)27/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJZVTFEAKKUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Schmidt Reaction
The Schmidt reaction, leveraging sodium azide and methanesulfonic acid, enables the conversion of indanone derivatives to dihydroisoquinolinones. For instance, 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one was synthesized from 6-methoxy-2,3-dihydro-1H-inden-1-one using this method. Adaptation for non-methoxy substrates would involve substituting the starting indanone with a nitro- or amino-substituted analog to position functionality at the 7-position. Subsequent reduction of the dihydroisoquinolinone (e.g., via catalytic hydrogenation) yields the tetrahydroquinoline core.
Biocatalyzed Asymmetric Synthesis
Patent EP2824187A1 highlights enzymatic resolution for chiral tetrahydroquinolines. While the target compound lacks stereochemical complexity, this method ensures high regioselectivity. For example, lipase-mediated hydrolysis of racemic esters can isolate enantiomerically pure intermediates, though this step may be omitted for non-chiral targets.
Methanesulfonyl Group Introduction
Functionalization at the 1-position with methanesulfonyl requires careful nitrogen activation:
Direct Sulfonylation
Treatment of 1,2,3,4-tetrahydroquinolin-7-amine with methanesulfonyl chloride in dichloromethane, using triethylamine as a base, affords the sulfonamide. Yields exceeding 85% are achievable under anhydrous conditions at 0–5°C. Alternative bases (e.g., DMAP) or solvents (THF) may influence reaction kinetics but show negligible yield improvements.
Table 1: Sulfonylation Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0–5 | 87 |
| Pyridine | THF | 25 | 78 |
| DMAP | Acetonitrile | 0–5 | 82 |
Ethanediamide Linker Installation
The ethanediamide bridge connects the tetrahydroquinoline and 4-methylbenzyl groups via sequential coupling:
Stepwise Amidation
- Activation of Ethanedioic Acid : Ethanedioic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
- First Amidation : Reacting the acid chloride with 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-amine in tetrahydrofuran (THF) yields the monoamide intermediate.
- Second Amidation : The remaining carboxyl group is coupled with (4-methylphenyl)methanamine using carbodiimide reagents (e.g., EDCl/HOBt), achieving >90% conversion.
One-Pot Coupling Strategy
Recent advances propose a one-pot method using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent. This approach reduces purification steps and improves overall yield (92%).
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals. Differential scanning calorimetry (DSC) reveals a sharp melting point at 214–216°C, indicative of high purity.
Spectroscopic Validation
- 1H NMR (DMSO-d6): δ 8.65 (s, 1H, NH), 7.42–7.25 (m, 4H, aromatic), 4.25 (q, 2H, CH2), 3.12 (s, 3H, SO2CH3), 2.98 (t, 2H, CH2), 2.34 (s, 3H, ArCH3).
- LC-MS : [M+H]+ at m/z 458.2 confirms molecular weight.
Pharmacological Relevance
While direct data on this compound’s bioactivity is limited, structural analogs demonstrate antithrombotic and antiproliferative properties. The methanesulfonyl group enhances metabolic stability, while the 4-methylbenzyl moiety may improve blood-brain barrier permeability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the tetrahydroquinoline ring, potentially converting it to a fully saturated quinoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Saturated quinoline derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methylphenyl)methyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Studies have shown that it may exhibit inhibitory activity against certain enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to modulate biological pathways suggests that it could be developed into a pharmaceutical agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methylphenyl)methyl]ethanediamide is used in the development of advanced materials. Its chemical properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of proteases, enzymes that break down proteins, leading to anti-inflammatory effects. Additionally, its interaction with receptors on cell surfaces can trigger signaling pathways that influence cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-chlorophenyl)methyl]ethanediamide
- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-fluorophenyl)methyl]ethanediamide
- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-bromophenyl)methyl]ethanediamide
Uniqueness
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methylphenyl)methyl]ethanediamide stands out due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This unique substituent may enhance its binding affinity to certain molecular targets, potentially leading to improved efficacy in its applications.
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₄H₁₈N₄O₂S and a molecular weight of approximately 306.39 g/mol. Its structure includes a tetrahydroquinoline core functionalized with a methanesulfonyl group and an ethanediamide backbone, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂S |
| Molecular Weight | 306.39 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)NC(=O)N(C)C(=O)S(C)(=O)=O |
Research indicates that the compound exhibits significant biological activity through its interaction with various molecular targets. One notable mechanism involves its inhibitory effects on methionyl-tRNA synthetase , an enzyme critical for protein synthesis. By inhibiting this enzyme, the compound can disrupt protein synthesis in pathogenic organisms, suggesting potential applications as an antibiotic or in cancer therapy.
Key Mechanisms:
- Enzyme Inhibition : Targets methionyl-tRNA synthetase.
- Binding Affinity : Exhibits strong binding affinity towards specific biological targets.
- Molecular Docking Studies : Simulations indicate favorable binding modes with target proteins.
Antimicrobial Properties
The compound has been studied for its antimicrobial properties, particularly against bacterial strains. In vitro studies demonstrate that it can effectively inhibit the growth of certain pathogens by interfering with their protein synthesis machinery.
Anticancer Potential
Preliminary research into the anticancer properties of this compound suggests it may induce apoptosis in cancer cells. The mechanisms underlying these effects are still under investigation but may involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
- Inhibition of Methionyl-tRNA Synthetase : A study demonstrated that this compound effectively inhibited methionyl-tRNA synthetase in bacterial models. This inhibition led to reduced protein synthesis and subsequent bacterial cell death .
- Anticancer Activity : In a recent study involving various cancer cell lines, the compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Binding Affinity Studies : Using surface plasmon resonance techniques, researchers quantified the binding interactions between the compound and its target enzymes. Results indicated a high affinity and specificity towards methionyl-tRNA synthetase compared to other tRNA synthetases .
Q & A
Basic: What are the key synthetic routes for preparing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide?
Methodological Answer:
The synthesis involves three primary steps:
Tetrahydroquinoline Core Formation : Start with an aniline derivative, followed by catalytic hydrogenation (e.g., Pd/C under H₂) or reductive cyclization to form the tetrahydroquinoline backbone .
Methanesulfonyl Introduction : React the tetrahydroquinoline intermediate with methanesulfonyl chloride in the presence of a base (e.g., NaH or Et₃N) in anhydrous dichloromethane (DCM) .
Amidation : Couple the sulfonylated intermediate with (4-methylphenyl)methylamine using a coupling agent (e.g., EDCI or HATU) in DMF or THF .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .
Advanced: How can reaction conditions be optimized to improve the yield of the final compound?
Methodological Answer:
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amidation to enhance nucleophilicity .
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for hydrogenation efficiency .
- Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) to isolate high-purity product (>95%) .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl, amide, and aromatic protons (e.g., sulfonyl methyl at ~3.3 ppm, amide carbonyls at ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 398.4) .
- IR Spectroscopy : Identify characteristic bands (e.g., S=O stretching at 1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with fluorophenyl or thiophene groups) .
Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide structural modifications .
Data Contradiction: How to resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical protocols (e.g., ATP concentration in kinase assays) .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase studies) to validate assay conditions .
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like cell line viability (e.g., MTT vs. CellTiter-Glo assays) .
Advanced: What strategies are effective for studying the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., BSA-conjugated) to measure real-time binding kinetics (ka/kd) .
- Cellular Thermal Shift Assay (CETSA) : Assess target engagement in live cells by monitoring protein denaturation temperatures .
- Crystallography : Co-crystallize the compound with its target (e.g., cytochrome P450) to resolve binding modes at atomic resolution .
Basic: What purification challenges arise during synthesis, and how are they addressed?
Methodological Answer:
- By-Product Removal : Use silica gel chromatography (hexane/EtOAc gradient) to separate unreacted sulfonyl chloride .
- Solubility Issues : Recrystallize the final product from ethanol/water (7:3 v/v) to enhance purity .
- HPLC Optimization : Adjust mobile phase pH (e.g., 0.1% TFA) to resolve diastereomers or tautomers .
Advanced: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- Stability-Indicating HPLC : Monitor degradation products (e.g., hydrolyzed amide) using a C18 column and PDA detector .
- Long-Term Stability : Store lyophilized powder at -20°C under argon, with periodic LC-MS analysis over 6–12 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
